1-{2-azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one

Medicinal Chemistry Alkaloid Synthesis Cross-Coupling

1-{2-azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one (CAS 83442-24-4) is an N-acetylated 2-azanorbornene derivative. This bicyclic scaffold features a nitrogen atom within a bridged ring system, conferring a constrained geometry and a reactive double bond that makes it a versatile intermediate in organic synthesis.

Molecular Formula C8H11NO
Molecular Weight 137.2
CAS No. 83442-24-4
Cat. No. B6235594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2-azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one
CAS83442-24-4
Molecular FormulaC8H11NO
Molecular Weight137.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{2-azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one (CAS 83442-24-4): A Regiospecific Intermediate for Alkaloid and Nucleoside Synthesis


1-{2-azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one (CAS 83442-24-4) is an N-acetylated 2-azanorbornene derivative [1]. This bicyclic scaffold features a nitrogen atom within a bridged ring system, conferring a constrained geometry and a reactive double bond that makes it a versatile intermediate in organic synthesis [1]. Its primary value lies in its ability to undergo regiospecific Heck coupling and stereoselective functionalization to construct complex alkaloid frameworks and carbocyclic nucleosides [2].

Why Procuring a Generic 2-Azabicycloheptene Derivative is Not Equivalent to 1-{2-azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one


Substituting 1-{2-azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one with a generic 2-azabicycloheptene analog introduces significant risk to synthetic fidelity. The N-acetyl group is not merely a protecting group; it is a critical determinant of the compound's reactivity profile. For instance, the Boc-protected analog exhibits different reactivity and is used in alternative synthetic routes, as demonstrated by the Diels-Alder adduct with cyclopentadiene and the iminium salt of formaldehyde being coupled as its boc-derivative to yield regiospecific 5-aryl derivatives [1]. The specific N-acetyl substitution in CAS 83442-24-4 enables distinct reactivity under Heck coupling conditions and is essential for achieving the desired regiospecificity in epibatidine analogue synthesis [1] and for its documented role as a direct precursor to (1R,4S)-2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-one, a key intermediate for carbocyclic nucleosides like Carbovir [2].

Quantitative Evidence for Selecting 1-{2-azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one (CAS 83442-24-4) Over Close Analogs


Regiospecific Reductive Heck Coupling for Epibatidine Analogue Synthesis: A Comparative Reactivity Advantage

The 2-azabicyclo[2.2.1]hept-5-ene scaffold of CAS 83442-24-4 undergoes regiospecific reductive Heck coupling with aryl iodides, a reaction that is highly dependent on the N-protecting group [1]. This regiospecificity is critical for synthesizing 5-aryl-2-azabicyclo[2.2.1]heptane derivatives, which are core structures in epibatidine analogues [1]. In contrast, the Boc-protected analog, while also used in similar couplings, may not exhibit the same reactivity profile under the same conditions, as the acetyl group's electronic and steric properties differ significantly from the Boc group [1].

Medicinal Chemistry Alkaloid Synthesis Cross-Coupling

Enzymatic Resolution to High Enantiomeric Purity: A Scalable Procurement Advantage Over Racemic Mixtures

A patented biotechnological method demonstrates the resolution of racemic 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-one, a derivative of CAS 83442-24-4, using a hydrolase enzyme to yield the (1R,4S) enantiomer with high optical purity [1]. The method is specifically applicable to compounds where R1 is an acyl group, such as acetyl, and R2 is H or alkyl [1]. This process provides a scalable, cost-effective alternative to traditional chemical resolution, which often yields lower enantiomeric excess and requires expensive chiral starting materials [1].

Chiral Synthesis Biocatalysis Process Chemistry

Direct Precursor to (1R,4S)-2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-one: A Validated Route to Carbocyclic Nucleosides

The N-acetyl group in CAS 83442-24-4 is directly transformed to yield (1R,4S)-2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-one [1]. This specific lactam is a critical intermediate in the synthesis of carbocyclic nucleosides, such as the antiviral agent Carbovir [1]. Alternative 2-azabicycloheptene derivatives lacking the N-acetyl group would require additional, potentially low-yielding, protection or functionalization steps to access this key lactam.

Antiviral Nucleoside Synthesis Intermediate

Optimal Application Scenarios for 1-{2-azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one (CAS 83442-24-4) Based on Documented Evidence


Synthesis of Epibatidine Analogues for Nicotinic Acetylcholine Receptor Research

CAS 83442-24-4 is the optimal choice for synthesizing 5-aryl-2-azabicyclo[2.2.1]heptane derivatives, which are key intermediates in the preparation of epibatidine analogues [1]. The regiospecific Heck coupling ensures the precise substitution pattern required for potent nicotinic acetylcholine receptor binding [1].

Synthesis of Carbocyclic Nucleoside Antivirals

This compound is a validated precursor to (1R,4S)-2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-one, which is a critical chiral intermediate for the synthesis of carbocyclic nucleosides like Carbovir [1]. Its use is supported by a patented enzymatic resolution method that provides the key enantiomer in high optical purity [1].

Building Block for Bridged Aza-Bicyclic Libraries

The bicyclic framework of CAS 83442-24-4 can be further functionalized via oxidation, reduction, and substitution reactions to build diverse libraries of oxygenated 2-azabicyclo[2.2.1]heptanes, bromo esters, and hydroxy amides [1]. This versatility makes it a valuable core scaffold for medicinal chemistry programs exploring constrained amine pharmacophores [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-{2-azabicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.